N-(trifluoromethylthio)saccharin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

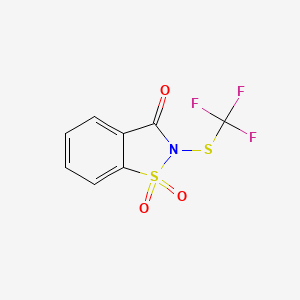

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-2-(trifluoromethylsulfanyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3S2/c9-8(10,11)16-12-7(13)5-3-1-2-4-6(5)17(12,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDYXRJLEZMPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647073-46-8 | |

| Record name | N-(TRIFLUOROMETHYLTHIO)SACCHARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-(Trifluoromethylthio)saccharin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-(trifluoromethylthio)saccharin, a valuable and highly reactive electrophilic trifluoromethylthiolating reagent. The trifluoromethylthio group (CF3S-) is of significant interest in medicinal chemistry due to its ability to enhance the lipophilicity and electron-withdrawing properties of molecules, potentially improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This document details the synthetic pathway from saccharin, presenting experimental protocols, quantitative data, and a visual representation of the workflow.

Synthetic Strategy Overview

The synthesis of this compound from saccharin is a two-step process. The initial step involves the chlorination of the nitrogen atom of saccharin to form N-chlorosaccharin. Subsequently, N-chlorosaccharin is reacted with a trifluoromethylthiolating agent, tris-silver (I) trifluoromethanethiolate acetonitrile solvate, to yield the final product.[1][2]

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on the procedures published in Organic Syntheses.[1][2]

Preparation of N-Chlorosaccharin

This procedure details the synthesis of the N-chlorosaccharin intermediate from saccharin.

Materials:

-

Saccharin

-

Methanol

-

tert-Butyl hypochlorite

-

Petroleum ether

Procedure:

-

In a 500 mL round-bottom flask, a suspension of saccharin (18.0 g, 98.3 mmol) in methanol (350 mL) is prepared under a nitrogen atmosphere.

-

The suspension is stirred vigorously (750 rpm).

-

tert-Butyl hypochlorite (13.9 g, 128 mmol) is added in one portion. The mixture will briefly become a clear solution before a white precipitate forms rapidly.[1][2]

-

The reaction mixture is stirred for 5 minutes and then allowed to stand for 5 minutes.

-

The precipitate is collected by vacuum filtration and the reaction flask and the collected solid are washed with petroleum ether (100 mL).

-

The solid is dried under high vacuum (< 12 mmHg) for 6 hours to yield N-chlorosaccharin as a white powder.

Preparation of tris-Silver (I) trifluoromethanethiolate acetonitrile solvate

This reagent is prepared separately and is crucial for the subsequent trifluoromethylthiolation step.

Materials:

-

Silver (I) fluoride

-

Carbon disulfide

-

Acetonitrile

Procedure:

-

Dry silver (I) fluoride (50 g, 394.1 mmol) is added to an oven-dried 500 mL round-bottom flask.

-

Acetonitrile (200 mL) and carbon disulfide (100 mL) are added.

-

The mixture is heated to reflux at 80 °C for 12 hours with vigorous stirring.[1]

-

The reaction mixture is cooled to room temperature and the solvents are removed by distillation.

-

The residue is extracted with ethyl acetate and filtered through Celite. The filtrate is concentrated under reduced pressure.

-

The resulting solid is washed with petroleum ether and dried under high vacuum to afford the silver reagent as an off-white solid.

Synthesis of this compound

This final step involves the reaction of N-chlorosaccharin with the prepared silver reagent.

Materials:

-

N-Chlorosaccharin

-

tris-Silver (I) trifluoromethanethiolate acetonitrile solvate

-

Acetonitrile

-

Dichloromethane

-

Celite

Procedure:

-

A 250 mL round-bottom flask is charged with N-chlorosaccharin (5.0 g, 23.0 mmol) and tris-silver (I) trifluoromethanethiolate acetonitrile solvate (6.0 g, 9.0 mmol) in acetonitrile (65 mL) under a nitrogen atmosphere.[2]

-

The mixture is stirred vigorously at room temperature for 30 minutes, during which the white slurry turns into a fine light grey suspension.[2]

-

The solvent is removed under reduced pressure.

-

The residue is suspended in dichloromethane (90 mL) and agitated to dissolve the product.

-

The suspension is filtered through a pad of Celite, and the flask and Celite pad are rinsed with additional dichloromethane.

-

The combined filtrate is concentrated under reduced pressure.

-

The resulting solid is dried under high vacuum (< 12 mmHg) for 6 hours to yield this compound as a white solid.[1][2]

Caption: Detailed experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Reactant and Product Quantities

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| Step 1: N-Chlorosaccharin Synthesis | ||||

| Saccharin | 183.18 | 18.0 | 98.3 | 1.0 |

| tert-Butyl hypochlorite | 108.57 | 13.9 | 128 | 1.3 |

| N-Chlorosaccharin (Product) | 217.63 | 16.2–16.9 | 74.4–77.6 | - |

| Step 2: this compound Synthesis | ||||

| N-Chlorosaccharin | 217.63 | 5.0 | 23.0 | 1.0 |

| tris-Silver (I) trifluoromethanethiolate acetonitrile solvate | 667.88 | 6.0 | 9.0 | 0.4 |

| This compound (Product) | 283.24 | 4.0–5.0 | 14.1–17.7 | - |

Table 2: Reaction Conditions and Yields

| Reaction Step | Solvent(s) | Temperature | Time | Yield (%) |

| Synthesis of N-Chlorosaccharin | Methanol | Room Temp. | 5 min | 76–79 |

| Synthesis of this compound | Acetonitrile | Room Temp. | 30 min | 61–77 |

Table 3: Product Characterization

| Compound | Appearance | Melting Point (°C) |

| N-Chlorosaccharin | White powder | 144 |

| This compound | White solid | - |

Note: The melting point for this compound is not explicitly stated in the provided reference.[1]

Applications in Drug Discovery

This compound is a highly effective electrophilic trifluoromethylthiolating reagent. It can be used to introduce the CF3S- group into a wide variety of nucleophiles, including alcohols, amines, thiols, β-ketoesters, and electron-rich aromatic compounds, under mild reaction conditions.[1][2][3] This reactivity makes it a valuable tool in late-stage functionalization during drug development, allowing for the rapid generation of novel analogues with potentially improved pharmacological properties.[1][2] The high lipophilicity and strong electron-withdrawing nature of the trifluoromethylthio group can positively influence a drug candidate's cell membrane permeability and metabolic stability.[4]

References

"physical and chemical properties of N-(trifluoromethylthio)saccharin"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Trifluoromethylthio)saccharin is a shelf-stable, electrophilic trifluoromethylthiolating reagent that has gained significant attention in organic synthesis.[1][2] Its ability to introduce the trifluoromethylthio (SCF3) group into a wide variety of organic molecules under mild conditions makes it a valuable tool in drug discovery and materials science.[3] The SCF3 group is highly sought after due to its unique electronic properties and high lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.

Physical and Chemical Properties

This compound is a white to light yellow or light orange crystalline solid. It is stable under normal handling and storage conditions but is sensitive to moisture. Key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 1647073-46-8 | |

| Molecular Formula | C8H4F3NO3S2 | [4] |

| Molecular Weight | 283.25 g/mol | [4] |

| Appearance | White to light yellow/orange powder/crystal | |

| Melting Point | 112.8 - 113 °C | [2] |

Spectroscopic Data

| Technique | Solvent | Chemical Shifts (δ) / Key Features | Reference |

| ¹H NMR | CDCl₃ | 8.20 (d, J = 7.7 Hz, 1H), 8.02 (m, 2H), 7.94 (dd, J = 7.7, 7.5 Hz, 1H) | [2] |

| ¹³C NMR | CDCl₃ | 158.3, 137.9, 136.3, 134.9, 128.5, 126.5, 126.1, 121.9 | [2] |

| ¹⁹F NMR | CDCl₃ | -47.31 | [2] |

Solubility and Stability

| Property | Information | Reference |

| Solubility | Soluble in dichloromethane and acetonitrile.[2] Specific quantitative solubility data in a range of organic solvents is not readily available in the literature. | |

| Stability | Moisture sensitive. Stable under normal handling and storage conditions. Recommended storage is in a cool, dark place (<15°C) under an inert atmosphere. | |

| pKa | The pKa of the parent saccharin molecule is 1.6 (acidic proton on the nitrogen).[5] The pKa of this compound is not reported in the available literature. |

Reactivity

| Parameter | Value | Description | Reference |

| Mayr's Electrophilicity Parameter (E) | -6.48 | This value quantifies the electrophilic reactivity of the reagent, allowing for comparison with other electrophiles. | [1][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from saccharin.[2]

Step 1: Synthesis of N-Chlorosaccharin

-

To a suspension of saccharin (1.0 equiv) in methanol, add tert-butyl hypochlorite (1.3 equiv) in one portion at room temperature.[2]

-

Stir the mixture vigorously for 5 minutes.[2]

-

Filter the resulting white precipitate and wash with petroleum ether.[2]

-

Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder.[2]

Step 2: Synthesis of this compound

-

To a solution of N-chlorosaccharin (1.0 equiv) in acetonitrile, add silver(I) trifluoromethanethiolate (AgSCF₃) (1.1 equiv).[2]

-

Stir the reaction mixture at room temperature for 30 minutes.[2]

-

Filter the reaction mixture through a pad of Celite to remove the silver chloride precipitate.[2]

-

Evaporate the acetonitrile under reduced pressure.[2]

-

Dissolve the residue in dichloromethane and filter again through Celite to remove any remaining insoluble impurities.[2]

-

Evaporate the dichloromethane under reduced pressure to yield this compound as a white solid.[2]

Characterization by NMR Spectroscopy

A general protocol for the characterization of this compound by NMR spectroscopy is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

-

The residual solvent peak of CDCl₃ at 7.26 ppm can be used as a reference.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument, typically at 100 or 125 MHz.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (approximately 0-160 ppm).

-

The solvent peak of CDCl₃ at 77.16 ppm can be used as a reference.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire the spectrum on a suitable NMR spectrometer, typically at a frequency of 376 or 470 MHz.

-

A simple pulse-acquire sequence is sufficient.

-

Set the spectral width to encompass the expected chemical shift of the SCF₃ group.

-

An external or internal reference standard (e.g., trifluorotoluene) can be used.

-

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Reactivity Profile

Caption: General reactivity of this compound.

References

- 1. Mayr's Database Of Reactivity Parameters: S-Electrophiles (thiolating reagents) [cup.lmu.de]

- 2. orgsyn.org [orgsyn.org]

- 3. 1647073-46-8 | this compound [fluoromart.com]

- 4. labshake.com [labshake.com]

- 5. Saccharin - Wikipedia [en.wikipedia.org]

- 6. Mayr's Database Of Reactivity Parameters - MoleculeN-(trifluoromethyl)thio)saccharin [cup.lmu.de]

An In-depth Technical Guide to the Mechanism of Electrophilic Trifluoromethylthiolation using N-(Trifluoromethylthio)saccharin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethylthio (–SCF3) group into organic molecules is a paramount strategy in modern drug discovery and materials science. This functional group significantly enhances lipophilicity, metabolic stability, and electron-withdrawing properties, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Among the reagents developed for this purpose, N-(Trifluoromethylthio)saccharin has emerged as a highly effective, shelf-stable, and versatile electrophilic trifluoromethylthiolating agent.[1][2] This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and experimental protocols associated with this compound, serving as a critical resource for its application in synthetic chemistry.

Introduction to this compound

This compound is a crystalline, air- and moisture-stable solid that serves as a powerful electrophilic "SCF3+" synthon.[1][3] Developed as a more reactive and accessible alternative to earlier reagents, it can efficiently trifluoromethylthiolate a wide array of nucleophiles, including electron-rich arenes, heterocycles, olefins, alcohols, amines, thiols, and stabilized carbanions like β-ketoesters.[1][2][3] Its high reactivity is attributed to the excellent leaving group ability of the saccharin anion, which is highly stabilized by resonance. The reagent is readily prepared from inexpensive, commercially available saccharin, making it a practical choice for both small-scale research and large-scale synthesis.[1][2]

Synthesis of this compound

The synthesis of this compound is a straightforward, two-step process starting from saccharin. The workflow involves the N-chlorination of saccharin followed by a metathesis reaction with a trifluoromethanethiolate salt.

The first step is the quantitative conversion of saccharin to N-chlorosaccharin. The subsequent reaction with a source of trifluoromethanethiolate, typically silver trifluoromethanethiolate (AgSCF3), yields the final product in high purity.[2]

Mechanism of Electrophilic Trifluoromethylthiolation

The core reactivity of this compound lies in the electrophilicity of the sulfur atom, driven by the strong electron-withdrawing nature of both the trifluoromethyl group and the saccharin moiety. The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the stable saccharin anion.

Trifluoromethylthiolation of Arenes and Heteroarenes: Friedel-Crafts Mechanism

For electron-rich aromatic and heteroaromatic substrates, the reaction proceeds via a mechanism analogous to a Friedel-Crafts alkylation. This process is often accelerated by the addition of a Lewis acid or a Brønsted acid.

Role of Lewis Acids: Lewis acids such as iron(III) chloride (FeCl3) or gold(III) chloride (AuCl3) can coordinate to the oxygen or nitrogen atoms of the saccharin moiety, increasing the electrophilicity of the sulfur atom and facilitating the attack by the arene.[4] A proposed dual-catalysis mechanism involving both a Lewis acid (FeCl3) and a Lewis base (e.g., diphenyl selenide) suggests the formation of a highly reactive trifluoromethylthiolated selenium cation intermediate, which then performs the trifluoromethylthiolation.

A kinetic isotope effect (KIE) study using 1-deutero-2,4-dimethoxybenzene yielded a kH/kD value of 0.9. This inverse KIE suggests that the C-H bond cleavage is not the rate-determining step, which is consistent with the formation of a σ-complex (Wheland intermediate) as the rate-limiting step in a classic Friedel-Crafts mechanism.[4]

References

In-Depth Technical Guide: Characterization and Application of N-(Trifluoromethylthio)saccharin (CAS 1647073-46-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic protocols for N-(Trifluoromethylthio)saccharin, a key reagent in modern medicinal chemistry. Its application in the late-stage functionalization of drug candidates is also discussed, offering insights for professionals in drug discovery and development.

Core Compound Identification and Properties

This compound is a shelf-stable, crystalline solid that serves as a powerful electrophilic trifluoromethylthiolating agent.[1][2] The trifluoromethylthio (SCF3) group is of significant interest in drug design due to its ability to enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1647073-46-8 | [2][4] |

| Molecular Formula | C₈H₄F₃NO₃S₂ | [2] |

| Molecular Weight | 283.25 g/mol | [5] |

| Appearance | White to light yellow to light orange powder to crystal | [4] |

| Melting Point | 112.8 °C | [1] |

Spectroscopic and Analytical Data

The structural integrity of this compound has been confirmed through various spectroscopic methods. The following tables summarize the key nuclear magnetic resonance (NMR) data.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 8.20 | d | 7.7 | Aromatic CH | [1] |

| 8.02 | m | - | Aromatic CH | [1] |

| 7.94 | dd | 7.7, 7.5 | Aromatic CH | [1] |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Reference |

| 158.3 | [1] |

| 137.9 | [1] |

| 136.3 | [1] |

| 134.9 | [1] |

| 128.5 | [1] |

| 126.5 | [1] |

| 126.1 | [1] |

| 121.9 | [1] |

Table 4: ¹⁹F NMR Spectroscopic Data (470.6 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Reference |

| -47.31 | [1] |

Note: Fourier-transform infrared (FT-IR) and mass spectrometry data for this compound were not available in the public databases and literature reviewed for this guide.

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from saccharin, as described in Organic Syntheses.[1] This three-step process involves the preparation of N-Chlorosaccharin and tris-silver (I) trifluoromethanethiolate intermediates.

Materials and Reagents

-

Saccharin

-

Methanol

-

tert-Butyl hypochlorite

-

Petroleum ether

-

Silver (I) fluoride

-

Carbon disulfide

-

Acetonitrile

-

Dichloromethane

-

Celite

Synthesis of N-Chlorosaccharin (Intermediate 1)

-

A 500 mL round-bottomed flask is charged with saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).

-

The suspension is stirred vigorously under a nitrogen atmosphere.

-

tert-Butyl hypochlorite (13.9 g, 128 mmol) is added in one portion, leading to the formation of a clear solution followed by a white precipitate.

-

The mixture is stirred for 5 minutes and then allowed to stand for 5 minutes.

-

The precipitate is collected by vacuum filtration and rinsed with petroleum ether (100 mL).

-

The solid is dried under high vacuum to yield N-chlorosaccharin as a white powder.

Synthesis of tris-Silver (I) trifluoromethanethiolate (Intermediate 2)

-

An oven-dried 500 mL round-bottomed flask is charged with silver (I) fluoride (30.0 g, 236 mmol) and acetonitrile (150 mL).

-

Carbon disulfide (15.0 mL, 249 mmol) is added, and the mixture is heated to 80 °C under a nitrogen atmosphere for 12 hours.

-

The reaction mixture is cooled to room temperature, and ethyl acetate (150 mL) is added.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

Diethyl ether (approximately 350 mL) is layered on top of the resulting yellow solution to induce precipitation.

-

The flask is placed in a freezer at -20 °C for 24 hours.

-

The solid is collected by vacuum filtration and dried under high vacuum to afford tris-silver (I) trifluoromethanethiolate.

Synthesis of this compound

-

A 250 mL round-bottomed flask is charged with N-chlorosaccharin (5.0 g, 23.0 mmol), tris-silver (I) trifluoromethanethiolate (17.5 g, 29.9 mmol), and acetonitrile (90 mL).

-

The mixture is stirred vigorously under a nitrogen atmosphere at room temperature for 30 minutes.

-

The reaction mixture is filtered through a pad of Celite.

-

The acetonitrile is removed under reduced pressure.

-

The residue is mixed with dichloromethane (90 mL) and filtered through a pad of Celite.

-

The dichloromethane is evaporated under reduced pressure, and the residue is dried under high vacuum to yield this compound as a white solid.[1]

Visualizations: Synthesis and Application

Synthetic Pathway of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic route to this compound.

Role in Drug Development Workflow

This compound is particularly valuable for the late-stage functionalization of drug candidates. The introduction of the SCF₃ group can significantly modulate the pharmacological properties of a lead compound.

Caption: Conceptual workflow of late-stage drug functionalization.

Conclusion

This compound is a highly effective and accessible reagent for the introduction of the trifluoromethylthio group into organic molecules. The well-defined synthetic protocol and comprehensive characterization data make it a reliable tool for medicinal chemists. Its application in the late-stage modification of drug candidates holds significant promise for the optimization of lead compounds and the discovery of new therapeutics. Further research into the applications of this reagent is likely to yield novel bioactive molecules with improved pharmacological profiles.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. Mayr's Database Of Reactivity Parameters - MoleculeN-(trifluoromethyl)thio)saccharin [cup.lmu.de]

Shelf-Life and Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Trifluoromethylthio)saccharin is a widely utilized electrophilic trifluoromethylthiolating reagent in organic synthesis, valued for its ability to introduce the trifluoromethylthio (SCF3) group into a diverse range of molecules. The stability and shelf-life of this reagent are of paramount importance to ensure its reactivity, purity, and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage and handling procedures, and detailed experimental protocols for its stability assessment.

Summary of Stability and Shelf-Life

This compound is generally considered a shelf-stable reagent, exhibiting good stability towards air and moisture under appropriate storage conditions.[1][2] However, like many electrophilic reagents, its stability is not absolute and is influenced by environmental factors such as temperature, light, and humidity.

Key Stability Attributes:

-

Thermal Stability: The compound is a solid with a melting point of 112.8 °C.[1] While specific thermal degradation studies are not extensively reported in the literature, it is recommended to avoid prolonged exposure to high temperatures.

-

Hydrolytic Stability: The N-S bond in this compound is susceptible to hydrolysis, particularly under non-neutral pH conditions. It is crucial to protect the compound from moisture.[1][2]

-

Photostability: It is recommended to store the reagent in a dark place, suggesting potential sensitivity to light.[3]

Quantitative Stability Data

While the literature describes this compound as "shelf-stable," detailed quantitative data from forced degradation studies are not extensively published. The following table summarizes the recommended storage conditions from various sources, which indirectly reflect the compound's stability profile.

| Parameter | Condition | Source |

| Storage Temperature | Keep in a refrigerator (4 °C) | [1][2] |

| 2-8°C | [4] | |

| Store in freezer, under -20°C | [3] | |

| Atmosphere | Inert atmosphere | [3] |

| Light Exposure | Keep in dark place | [3][4] |

| Moisture | With the exclusion of moisture | [1][2] |

Experimental Protocols for Stability Assessment

To generate quantitative stability data and understand the degradation pathways, a forced degradation study should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

General Protocol for Forced Degradation Study

A solution of this compound (e.g., 1 mg/mL in acetonitrile) should be subjected to the following stress conditions. A control sample should be stored under recommended conditions (refrigeration, darkness, inert atmosphere).

-

Acidic Hydrolysis:

-

Treat the solution with 0.1 M HCl.

-

Maintain the solution at room temperature and at an elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the aliquots before analysis.

-

-

Alkaline Hydrolysis:

-

Treat the solution with 0.1 M NaOH.

-

Follow the same temperature and time course as for acidic hydrolysis.

-

Neutralize the aliquots before analysis.

-

-

Oxidative Degradation:

-

Treat the solution with 3% hydrogen peroxide.

-

Maintain the solution at room temperature.

-

Withdraw aliquots at the specified time intervals.

-

-

Thermal Degradation (Solution):

-

Heat the solution at an elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at the specified time intervals.

-

-

Thermal Degradation (Solid State):

-

Store the solid compound in an oven at elevated temperatures (e.g., 40 °C, 60 °C) with and without humidity control.

-

Analyze samples at specified time points.

-

-

Photostability:

-

Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze samples at specified time points. A control sample should be wrapped in aluminum foil to exclude light.

-

Analytical Methodology for Stability Indicating Assay

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its degradation products.

-

Instrumentation: HPLC with a UV detector.

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a pH modifier like formic acid or a buffer) is recommended to achieve good separation.

-

Detection Wavelength: Based on the UV absorbance of this compound.

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, a plausible pathway involves the hydrolysis of the N-S bond, which is a common degradation route for N-thio compounds. This would lead to the formation of saccharin and trifluoromethylsulfenic acid (CF3SOH), which is unstable and may undergo further reactions.

Visualizations

Logical Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Hypothetical Hydrolytic Degradation Pathway

Caption: A plausible hydrolytic degradation pathway for this compound.

Conclusion

This compound is a valuable synthetic reagent that is stable for practical purposes when stored under the recommended conditions of refrigeration in a dark, dry, and inert environment. For applications in drug development and other regulated fields, a comprehensive understanding of its stability profile through forced degradation studies is crucial. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to generate the necessary data to ensure the quality and reliability of their work with this important reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. mooreanalytical.com [mooreanalytical.com]

- 3. This compound 1647073-46-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Aqueous degradation of artificial sweeteners saccharin and neotame by metal organic framework material - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-(Trifluoromethylthio)saccharin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Trifluoromethylthio)saccharin is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethylthio (-SCF3) group, a moiety of increasing interest in medicinal chemistry due to its unique electronic and lipophilic properties. Understanding the solubility of this reagent in various organic solvents is critical for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a summary of its synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents an illustrative solubility profile and focuses on empowering researchers with the methodologies to determine solubility in their own laboratory settings.

Introduction

This compound is a crystalline solid that serves as an electrophilic source of the trifluoromethylthio group. Its reactivity and stability have made it a popular choice for the trifluoromethylthiolation of a wide range of nucleophiles. The efficiency and success of synthetic procedures involving this reagent are intrinsically linked to its solubility in the chosen reaction medium. Poor solubility can lead to low reaction yields, difficult handling, and challenges in purification. This guide aims to consolidate the available information on the solubility of this compound and to provide detailed protocols for its empirical determination.

Physicochemical Properties

-

Molecular Formula: C₈H₄F₃NO₃S₂

-

Molecular Weight: 283.25 g/mol

-

Appearance: White to off-white solid

-

Melting Point: Approximately 113 °C

Solubility Profile

For illustrative purposes, the following table presents a hypothetical solubility profile. Note: These values are not based on published experimental data and should be considered as representative examples. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications.

| Solvent | Chemical Class | Polarity Index | Illustrative Solubility (g/L) at 25°C |

| Dichloromethane | Halogenated | 3.1 | > 50 |

| Acetonitrile | Nitrile | 5.8 | > 30 |

| Acetone | Ketone | 5.1 | 10 - 30 |

| Ethyl Acetate | Ester | 4.4 | 5 - 15 |

| Tetrahydrofuran (THF) | Ether | 4.0 | 10 - 25 |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 5 |

| Hexane | Aliphatic Hydrocarbon | 0.1 | < 1 |

| Methanol | Alcohol | 5.1 | < 5 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed protocols for two common methods of solubility determination for a crystalline organic compound like this compound.

Gravimetric Method

This method relies on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., dichloromethane, acetonitrile, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Volumetric flasks and pipettes

-

Filtration apparatus (syringe filters, 0.45 µm)

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent at a constant temperature (e.g., 25 °C). An excess is ensured when solid material remains undissolved.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a shaker or stirrer for a sufficient time to reach equilibrium (typically 24-48 hours). Maintain a constant temperature throughout.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation and Weighing:

-

Evaporate the solvent from the filtered sample. For volatile solvents, this can be done in a fume hood at ambient temperature or with a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.

-

Once the solvent is completely removed, place the vial in an oven (e.g., 40-50 °C) until a constant weight is achieved.

-

Cool the vial in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

-

The solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Filtration apparatus (syringe filters, 0.45 µm)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw a known volume of the supernatant and filter it as described in the gravimetric method (Step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of the diluted sample at λmax.

-

Using the equation of the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Synthesis of this compound

This compound can be synthesized from saccharin. The overall process involves the chlorination of saccharin followed by a reaction with a trifluoromethylthiolating agent.

Reaction Scheme

Caption: Synthesis of this compound from saccharin.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its utility in organic synthesis necessitates a thorough understanding of its behavior in various solvents. This guide provides researchers with the foundational knowledge and detailed experimental protocols to confidently determine the solubility of this compound in their laboratories. The provided methodologies, particularly the gravimetric and UV-Vis spectrophotometry techniques, offer robust and reliable means to generate the critical data needed for successful reaction optimization, scale-up, and purification in the context of modern drug discovery and development.

"literature review of N-(trifluoromethylthio)saccharin development"

An In-depth Technical Guide to the Development of N-(Trifluoromethylthio)saccharin

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal and agrochemical research. The trifluoromethylthio (SCF₃) group, in particular, has garnered significant attention due to its unique electronic properties and high lipophilicity (Hansch parameter π = 1.44), which can dramatically improve a drug candidate's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[1][2][3] this compound has emerged as a superior electrophilic trifluoromethylthiolating agent, valued for its high reactivity, shelf-stability, and ease of preparation from inexpensive starting materials.[1][4] This guide provides a comprehensive overview of its development, synthesis, and application, tailored for researchers and professionals in drug development.

Synthesis of this compound

The development of this compound by Qilong Shen's group provided a highly accessible and reactive reagent for electrophilic trifluoromethylthiolation.[1][4] The synthesis is a robust, multi-step process beginning with commercially available saccharin. The overall workflow involves the preparation of two key intermediates: N-Chlorosaccharin and tris-silver (I) trifluoromethanethiolate (AgSCF₃).

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Chlorosaccharin (2) [1]

-

To a 500 mL flask, add saccharin (20.0 g, 109 mmol) and methanol (250 mL).

-

Stir the suspension at room temperature.

-

Add tert-butyl hypochlorite (13.1 g, 121 mmol) dropwise over 5 minutes. The solid will dissolve, resulting in a clear solution.

-

Stir for an additional 5 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator (40 °C, 120 mmHg).

-

Add petroleum ether (100 mL) to the residue and stir for 5 minutes, causing a white precipitate to form.

-

Collect the solid by filtration and rinse with additional petroleum ether (100 mL).

-

Dry the solid under high vacuum (<12 mmHg) for 6 hours to yield N-chlorosaccharin as a white powder (16.2–16.9 g, 76–79% yield).

Protocol 2: Synthesis of tris-silver (I) trifluoromethanethiolate (AgSCF₃) (3) [1]

-

To a 250 mL flask equipped with a reflux condenser, add silver (I) fluoride (AgF) (25.4 g, 200 mmol) and acetonitrile (100 mL).

-

Add carbon disulfide (CS₂) (45.7 g, 600 mmol) to the suspension.

-

Heat the mixture to reflux at 80 °C and stir for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to collect the off-white solid precipitate.

-

Dry the solid under high vacuum (<12 mmHg) for 6 hours to afford AgSCF₃ (21.5–26.9 g, 74–92% yield). Store protected from light.

Protocol 3: Synthesis of this compound (4) [1][4]

-

To a 250 mL flask, add N-chlorosaccharin (2) (5.4 g, 25 mmol) and anhydrous acetonitrile (100 mL).

-

Stir the solution at room temperature and add AgSCF₃ (3) (7.3 g, 25 mmol) in one portion. A large amount of white precipitate (AgCl) will form immediately.

-

Stir the mixture for 30 minutes at room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Evaporate the acetonitrile under reduced pressure (40 °C, 30 mmHg).

-

The residue is redissolved in dichloromethane (100 mL) and filtered again through Celite to remove any remaining insoluble material.

-

The dichloromethane is evaporated under reduced pressure, and the resulting solid is dried under high vacuum (<12 mmHg) for 6 hours to afford this compound as a white solid (4.0–5.0 g, 61–77% yield).

Summary of Synthetic Data

| Step | Starting Material(s) | Key Reagents | Conditions | Product | Yield (%) |

| 1 | Saccharin | tert-butyl hypochlorite, MeOH | Room Temp, 10 min | N-Chlorosaccharin (2) | 76–79 |

| 2 | Silver (I) fluoride (AgF) | Carbon disulfide (CS₂), CH₃CN | 80 °C, 12 h | AgSCF₃ (3) | 74–92 |

| 3 | N-Chlorosaccharin (2), AgSCF₃ (3) | CH₃CN | Room Temp, 30 min | This compound (4) | 61–77 |

Reactivity and Applications

This compound is a highly effective electrophilic ("CF₃S⁺") source. Its enhanced reactivity compared to reagents like N-(trifluoromethylthio)phthalimide is attributed to the strongly electron-withdrawing sulfonyl group in the saccharin moiety, which makes the saccharin anion a better leaving group.[5] This reagent exhibits broad reactivity towards a wide range of C-, N-, O-, and S-centered nucleophiles under mild conditions.[4]

Caption: General trifluoromethylthiolation reaction scheme.

Key Applications and Experimental Protocols

1. Trifluoromethylthiolation of Arenes

The direct trifluoromethylthiolation of electron-rich arenes and heterocycles is a critical transformation in drug discovery. This compound can effectively perform this reaction, often aided by catalysis.

Protocol 4: Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation of Aniline [6]

-

In a vial, combine aniline (0.0146 mL, 0.160 mmol), this compound (4) (50.0 mg, 0.177 mmol), iron(III) chloride (0.65 mg, 0.004 mmol, 2.5 mol%), and diphenyl selenide (0.70 µL, 0.004 mmol, 2.5 mol%).

-

Add a suitable solvent (e.g., dichloromethane).

-

Stir the reaction mixture at room temperature for 45 minutes.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture directly.

-

Purify the residue by flash column chromatography (pentane–5% diethyl ether in pentane) to yield N-(trifluoromethylthio)aniline as a colorless oil (24.6 mg, 80% yield).

Caption: Workflow for dual-catalyzed arene trifluoromethylthiolation.

2. Organocatalytic α-Trifluoromethylthiolation of Carbonyl Compounds

The formation of α-trifluoromethylthio carbonyl compounds provides valuable building blocks for complex molecule synthesis.[2] this compound can be activated by a Lewis base for this transformation.

Protocol 5: Organocatalytic α-Trifluoromethylthiolation of a Silyl Enol Ether [3]

-

To a solution of the corresponding silyl enol ether (0.2 mmol) in anhydrous dichloromethane (2 mL), add this compound (1.1 equiv., 0.22 mmol).

-

Add tetrahydrothiophene (THT) (10 mol%, 0.02 mmol) as the organocatalyst.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with dichloromethane, dry the organic phase over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography to obtain the desired α-trifluoromethylketone.

Summary of Reaction Data

| Nucleophile | Conditions | Product | Yield (%) | Reference |

| Aniline | FeCl₃ (2.5 mol%), Ph₂Se (2.5 mol%), rt, 45 min | N-(Trifluoromethylthio)aniline | 80 | [6] |

| Phenol | FeCl₃ (2.5 mol%), Ph₂Se (2.5 mol%), rt, 3 h | 4-(Trifluoromethylthio)phenol | 79 | [6] |

| 2-Cyanoaniline | FeCl₃ (2.5 mol%), Ph₂Se (2.5 mol%), rt, 22 h | N-(Trifluoromethylthio)-2-cyanoaniline | 70 | [6] |

| Indole | N/A (often proceeds without catalyst) | 3-(Trifluoromethylthio)indole | High | [4] |

| Silyl Enol Ether | Tetrahydrothiophene (10 mol%), rt | α-Trifluoromethylketone | Good-High | [3] |

Conclusion

This compound stands out as a powerful and practical electrophilic reagent for introducing the valuable SCF₃ moiety into a diverse array of molecules. Its development from an inexpensive, readily available starting material—saccharin—combined with its high stability and broad reactivity, makes it an indispensable tool for researchers, scientists, and professionals in drug development.[1][4][5] The mild reaction conditions required for its application allow for late-stage functionalization of complex molecules, accelerating the discovery and optimization of new therapeutic agents and agrochemicals.

References

The Advent of the Trifluoromethylthio Group: A Historical and Technical Guide to Trifluoromethylthiolating Agents

For researchers, scientists, and drug development professionals, the introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Its unique properties, including high lipophilicity and strong electron-withdrawing nature, can dramatically enhance the metabolic stability, membrane permeability, and overall efficacy of bioactive compounds. This technical guide delves into the discovery and historical evolution of trifluoromethylthiolating agents, providing a comprehensive overview of the key reagents, their synthesis, and the mechanistic pathways of their reactions.

A Historical Perspective: From Hazardous Gases to Bench-Stable Reagents

The journey to tame the reactive trifluoromethylthio group began with volatile and toxic gaseous reagents. Early methods for introducing the SCF3 moiety were fraught with challenges, limiting their widespread application.

The first generation of trifluoromethylthiolating agents included highly toxic and difficult-to-handle gases like trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3).[1] These reagents, while capable of undergoing radical reactions, posed significant safety risks, necessitating the development of safer and more user-friendly alternatives.

A significant breakthrough came with the advent of nucleophilic trifluoromethylthiolating agents. The preparation of metal thiolates such as silver(I) trifluoromethanethiolate (AgSCF3) and copper(I) trifluoromethanethiolate (CuSCF3) provided solid, albeit expensive and air-sensitive, sources of the SCF3 anion.[2][3] These reagents opened the door to nucleophilic substitution reactions, expanding the scope of trifluoromethylthiolation.

The modern era of trifluoromethylthiolation was truly ushered in by the development of stable, electrophilic reagents. This paradigm shift was initiated by the pioneering work of Professor L. M. Yagupolskii, who in 1984 introduced S-(trifluoromethyl)diarylsulfonium salts as the first effective electrophilic trifluoromethylating agents.[4] This discovery laid the foundation for the design of a plethora of bench-stable and highly reactive reagents that have become indispensable tools for organic chemists.

Key Electrophilic Trifluoromethylthiolating Agents: A Chronological Overview

Following Yagupolskii's seminal work, several research groups have made profound contributions to the field by developing novel and increasingly efficient electrophilic trifluoromethylthiolating agents.

Yagupolskii's Sulfonium Salts (1984): These diaryl(trifluoromethyl)sulfonium salts were the first reagents capable of transferring an electrophilic "CF3S+" equivalent.[4] While groundbreaking, their synthesis was often challenging.

Umemoto's Dibenzothiophenium Salts (1990s): Professor Teruo Umemoto and his team developed a series of powerful and thermally stable S-(trifluoromethyl)dibenzothiophenium salts.[5] These reagents, often referred to as Umemoto's reagents, exhibited enhanced reactivity and broader substrate scope compared to their predecessors.

Togni's Hypervalent Iodine Reagents (2006): Professor Antonio Togni introduced a new class of hypervalent iodine-based reagents for electrophilic trifluoromethylation and, subsequently, trifluoromethylthiolation.[6] These reagents are known for their high reactivity and ability to participate in a wide range of transformations, often proceeding through radical pathways.

Shen's N-Trifluoromethylthiosaccharin (2014): A significant advancement in terms of accessibility and reactivity came with the development of N-trifluoromethylthiosaccharin by Professor Qilong Shen's group.[7][8] This reagent is easily prepared from inexpensive starting materials and has demonstrated broad applicability in the trifluoromethylthiolation of a diverse array of nucleophiles.

Quantitative Data Summary

To facilitate the comparison of different trifluoromethylthiolating agents and their applications, the following tables summarize key quantitative data from the literature.

| Reagent Type | Reagent Example | Substrate | Product | Yield (%) | Reference |

| Electrophilic | |||||

| Sulfonium Salt | Dimesityl(trifluoromethyl)sulfonium triflate | Aniline | 2-Trifluoromethylaniline & 4-Trifluoromethylaniline | 4:1 ratio | [9] |

| Dibenzothiophenium Salt | Umemoto's Reagent II | β-Dicarbonyl compounds | α-Trifluoromethylated β-dicarbonyls | Good | |

| Hypervalent Iodine | Togni Reagent | Enamine | β-Trifluoromethylated enamine | 23 | [6] |

| N-Thioimide | N-Trifluoromethylthiosaccharin | Indole | 3-Trifluoromethylthioindole | 95 | [7] |

| Nucleophilic | |||||

| Metal Thiolate | AgSCF3 | Aryl Iodide | Aryl-SCF3 | up to 97 | [10] |

| Metal Thiolate | CuSCF3 | Aryl Halide | Aryl-SCF3 | Good to Excellent | [3] |

| Radical | |||||

| Disulfide | CF3SSCF3 | Alkene | Vicinal dithiolated alkane | Good | [11] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key trifluoromethylthiolating agents and a representative trifluoromethylthiolation reaction.

Synthesis of N-Trifluoromethylthiosaccharin

This procedure follows the method developed by Shen and coworkers.[8]

Materials:

-

Saccharin

-

tert-Butyl hypochlorite

-

Methanol

-

Silver(I) fluoride

-

Carbon disulfide

-

Acetonitrile

Procedure:

-

Preparation of N-Chlorosaccharin: To a suspension of saccharin in methanol, add tert-butyl hypochlorite at room temperature. Stir the mixture for 5 minutes. The product, N-chlorosaccharin, will precipitate out of the solution and can be collected by filtration.

-

Preparation of Silver(I) Trifluoromethanethiolate (AgSCF3): In a separate flask, react silver(I) fluoride with carbon disulfide in acetonitrile under reflux.

-

Synthesis of N-Trifluoromethylthiosaccharin: Add the freshly prepared AgSCF3 to a solution of N-chlorosaccharin in acetonitrile. Stir the reaction mixture at room temperature for 30 minutes. The product, N-trifluoromethylthiosaccharin, can be isolated by filtration and purified by recrystallization.

Trifluoromethylthiolation of Indole using N-Trifluoromethylthiosaccharin

Materials:

-

Indole

-

N-Trifluoromethylthiosaccharin

-

Solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve indole in a suitable solvent in a reaction flask.

-

Add N-trifluoromethylthiosaccharin to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 3-trifluoromethylthioindole.

Mechanistic Pathways and Visualizations

The trifluoromethylthiolation of organic molecules can proceed through several distinct mechanistic pathways, primarily categorized as electrophilic, nucleophilic, and radical. The following diagrams, generated using the DOT language, illustrate these key reaction mechanisms.

Electrophilic Trifluoromethylthiolation of an Enamine

This pathway depicts the reaction of an electrophilic trifluoromethylthiolating agent, such as N-trifluoromethylthiosaccharin, with an enamine nucleophile.

Caption: Electrophilic attack of an enamine on an SCF3 reagent.

Radical Trifluoromethylthiolation of an Alkene

This mechanism illustrates the addition of a trifluoromethylthio radical to an alkene, a common pathway for reagents that can undergo homolytic cleavage.

Caption: Radical addition of a trifluoromethylthio group to an alkene.

Nucleophilic Trifluoromethylthiolation of an Aryl Halide

This diagram shows a typical copper-catalyzed nucleophilic trifluoromethylthiolation of an aryl halide using a nucleophilic SCF3 source.

Caption: Copper-catalyzed nucleophilic trifluoromethylthiolation.

Conclusion and Future Outlook

The field of trifluoromethylthiolation has undergone a remarkable transformation, moving from hazardous, gaseous reagents to a diverse arsenal of user-friendly, bench-stable compounds. The development of electrophilic reagents, in particular, has revolutionized the synthesis of SCF3-containing molecules, enabling their incorporation at late stages of complex molecule synthesis. This has had a profound impact on drug discovery and development, allowing for the rapid generation of analogues with improved pharmacokinetic and pharmacodynamic profiles.

Future research in this area will likely focus on the development of even more efficient, selective, and sustainable trifluoromethylthiolating agents. The exploration of catalytic and asymmetric trifluoromethylthiolation reactions remains a key objective, promising to provide enantiomerically pure SCF3-containing compounds with enhanced biological activity. As our understanding of the unique properties of the trifluoromethylthio group continues to grow, so too will the demand for innovative methods for its introduction, ensuring that this fascinating area of fluorine chemistry will remain a vibrant field of research for years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 7. N-trifluoromethylthiosaccharin: an easily accessible, shelf-stable, broadly applicable trifluoromethylthiolating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 10. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-free visible-light-enabled vicinal trifluoromethyl dithiolation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Reactivity of the N-S Bond in N-(Trifluoromethylthio)saccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the nitrogen-sulfur (N-S) bond in N-(trifluoromethylthio)saccharin, a highly reactive and shelf-stable electrophilic trifluoromethylthiolating reagent. The unique properties of this compound have positioned it as a valuable tool in synthetic chemistry, particularly for the introduction of the trifluoromethylthio (-SCF3) group into a wide array of organic molecules. This guide provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Core Concepts: The Driving Force Behind Reactivity

This compound's utility stems from the polarized nature of its N-S bond. The strong electron-withdrawing saccharin moiety, coupled with the electronegative trifluoromethyl group, renders the sulfur atom highly electrophilic. This inherent reactivity allows for the facile transfer of the trifluoromethylthio group to a diverse range of nucleophiles under mild conditions.[1][2] The reagent's stability to air and moisture further enhances its practical applicability in a laboratory setting.[2]

The trifluoromethylthio group is of significant interest in medicinal chemistry and drug development. Its high lipophilicity (Hansch lipophilicity parameter π = 1.44) and strong electron-withdrawing properties can significantly improve a drug candidate's pharmacokinetic profile, including its metabolic stability, cell membrane permeability, and binding affinity.[2][3] this compound provides a direct and efficient method for incorporating this valuable functional group, often at a late stage in the synthetic sequence.[1]

Quantitative Reactivity Data

The following tables summarize the yields of trifluoromethylthiolation reactions with various classes of nucleophiles, demonstrating the broad scope and efficiency of this compound.

| Substrate (Arene/Heteroarene) | Product | Yield (%) | Reference |

| 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 80 | [4] |

| 2-Methylanisole | 2-Methyl-4-(trifluoromethylthio)anisole | - | |

| 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxy-2-(trifluoromethylthio)benzene | - | |

| Aniline | N-(Trifluoromethylthio)aniline | 80 | |

| 2-Cyanoaniline | N-(Trifluoromethylthio)-2-cyanoaniline | 70 | |

| 2-Hydroxynaphthalene | 1-(Trifluoromethylthio)-2-hydroxynaphthalene | 91 | |

| Tri-O-acetyl-D-glucal | 2-Trifluoromethylthio-tri-O-acetyl-D-glucal | - | [5] |

Yields are for isolated products. Specific reaction conditions can be found in the referenced literature.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in trifluoromethylthiolation reactions are crucial for reproducible results.

Synthesis of this compound[2]

This procedure involves a two-step synthesis starting from saccharin.

Step 1: Synthesis of N-Chlorosaccharin

-

To a suspension of saccharin (1.0 eq) in methanol, add tert-butyl hypochlorite (1.3 eq) in one portion at room temperature.

-

Stir the mixture for 5 minutes, during which a white precipitate will form.

-

Filter the precipitate, wash with petroleum ether, and dry under vacuum to afford N-chlorosaccharin.

Step 2: Synthesis of this compound

-

In a separate flask, prepare silver trifluoromethanethiolate (AgSCF3) by reacting silver fluoride with carbon disulfide.

-

Add N-chlorosaccharin (1.0 eq) to a solution of AgSCF3 (1.1 eq) in acetonitrile.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the reaction mixture through celite to remove silver chloride.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield this compound as a white solid.

General Procedure for Electrophilic Trifluoromethylthiolation of Arenes[4]

-

To a solution of the arene (1.0 eq) and this compound (1.3 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid or an activator such as chlorotrimethylsilane (1.0 eq).

-

Stir the mixture at room temperature for the time required to complete the reaction (typically monitored by TLC or GC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Electrophilic Trifluoromethylthiolation of Glycals[5]

-

To a solution of the glycal (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent, add an activator such as TMSCl (2.0 eq) and a base like DBU (1.5 eq).

-

Stir the reaction at the appropriate temperature until the starting material is consumed.

-

Quench the reaction and work up as described for the arene trifluoromethylthiolation.

-

Purify the product by column chromatography.

Reaction Mechanisms and Workflows

The reactivity of this compound is best understood through its reaction mechanisms and typical experimental workflows.

Proposed Mechanism for Electrophilic Aromatic Trifluoromethylthiolation

The reaction with electron-rich arenes is believed to proceed through a Friedel-Crafts-type mechanism. The Lewis acid or activator enhances the electrophilicity of the sulfur atom, facilitating the attack by the aromatic ring to form a sigma complex. Subsequent deprotonation restores aromaticity and yields the trifluoromethylthiolated product.

Caption: Proposed mechanism for electrophilic aromatic trifluoromethylthiolation.

Typical Experimental Workflow

The following diagram illustrates a standard workflow for a trifluoromethylthiolation reaction using this compound.

Caption: A typical experimental workflow for trifluoromethylthiolation.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the trifluoromethylthio group into organic molecules. Its high electrophilicity, broad substrate scope, and operational simplicity make it an invaluable tool for chemists in academia and industry. This guide provides a foundational understanding of its reactivity, supported by practical data and protocols, to aid researchers in leveraging this reagent for the synthesis of novel and potentially bioactive compounds. Further exploration into the kinetics and computational analysis of its reactions will undoubtedly continue to expand its applications in chemical synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 1647073-46-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 2-Trifluoromethylthiolation of glycals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic and Synthetic Profile of N-(trifluoromethylthio)saccharin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of N-(trifluoromethylthio)saccharin, a significant reagent in trifluoromethylthiolation reactions. This document compiles available Nuclear Magnetic Resonance (NMR) data and outlines the established experimental protocol for its synthesis and application.

Spectroscopic Data

The following tables summarize the reported NMR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data of this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.20 | d | 7.7 | 1H | Aromatic CH |

| 8.02 | m | - | 2H | Aromatic CH |

| 7.94 | dd | 7.7, 7.5 | 1H | Aromatic CH |

Solvent: CDCl3, Spectrometer Frequency: 500 MHz

Table 2: 13C NMR Spectroscopic Data of this compound [1][2]

| Chemical Shift (δ) ppm |

| 158.3 |

| 137.9 |

| 136.3 |

| 134.9 |

| 128.5 |

| 126.5 |

| 126.1 |

| 121.9 |

Solvent: CDCl3, Spectrometer Frequency: 125 MHz

Table 3: 19F NMR Spectroscopic Data of this compound [1][2]

| Chemical Shift (δ) ppm |

| -47.31 |

Solvent: CDCl3, Spectrometer Frequency: 470.6 MHz

Note on Infrared (IR) and Mass Spectrometry (MS) Data: Extensive searches of available scientific literature and chemical databases did not yield specific Infrared (IR) or Mass Spectrometry (MS/HRMS) data for this compound. However, MS and HRMS data for the precursor, N-Chlorosaccharin, have been reported as follows: MS (EI) m/z (%): 183 (100), 217. HRMS: Calculated for C7H4ClNO3S: 216.9600; Found: 216.9594.[2]

Experimental Protocols

The synthesis of this compound is a multi-step process commencing from saccharin. The detailed methodology is described below.

Synthesis of this compound

The synthesis involves three main stages: the preparation of N-Chlorosaccharin, the synthesis of tris-silver (I) trifluoromethanethiolate, and the final reaction to yield the target compound.[1][2]

Step 1: Synthesis of N-Chlorosaccharin

-

A suspension of saccharin (1.0 equiv) in methanol is prepared in a round-bottom flask.

-

tert-Butyl hypochlorite (1.3 equiv) is added to the suspension in a single portion.

-

The reaction mixture is stirred for 5 minutes, during which a clear solution forms, followed by the rapid precipitation of a white solid.

-

The mixture is allowed to stand for 5 minutes.

-

The precipitate is collected by vacuum filtration and the reaction flask and solid are rinsed with petroleum ether.

-

The resulting white powder, N-Chlorosaccharin, is dried under high vacuum.

Step 2: Synthesis of tris-Silver (I) Trifluoromethanethiolate Acetonitrile Solvate

-

Silver fluoride (AgF) is reacted with carbon disulfide (CS2) in acetonitrile under reflux at 80°C.

-

The resulting off-white solid, tris-silver (I) trifluoromethanethiolate acetonitrile solvate, is collected and dried under high vacuum.

Step 3: Synthesis of this compound

-

N-Chlorosaccharin (1.0 equiv) and tris-silver (I) trifluoromethanethiolate acetonitrile solvate (0.4 equiv) are charged into a round-bottom flask.

-

Acetonitrile is added, and the reaction mixture is stirred at room temperature for 30 minutes.

-

The resulting suspension is filtered to remove solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is further dried under high vacuum to afford this compound as a white solid.

Visualized Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent application in electrophilic trifluoromethylthiolation.

Caption: Synthetic pathway for this compound.

Caption: Application as an electrophilic trifluoromethylthiolating reagent.

References

An In-depth Technical Guide to the Electrochemical Properties of N-(trifluoromethylthio)saccharin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The trifluoromethylthio (-SCF3) group is of significant interest in medicinal chemistry and materials science due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. N-(trifluoromethylthio)saccharin has emerged as a key reagent for introducing this functional group into a wide range of organic molecules. Understanding the electrochemical behavior of this reagent is essential for the development of electrosynthetic methods, which can offer greener and more efficient alternatives to traditional chemical synthesis. This guide aims to consolidate the existing knowledge on this compound and to provide a framework for its electrochemical investigation.

Synthesis of this compound

This compound is synthesized from saccharin in a two-step process. The first step involves the chlorination of saccharin to form N-chlorosaccharin. In the second step, N-chlorosaccharin reacts with a trifluoromethylthiolating agent, such as silver(I) trifluoromethanethiolate (AgSCF3), to yield the final product.

Caption: Synthesis of this compound.

Known Reactivity and Properties

This compound is primarily known as an electrophilic trifluoromethylthiolating reagent. It readily reacts with a variety of nucleophiles, including thiols, amines, and electron-rich aromatic compounds, to introduce the -SCF3 group.

Quantitative Data

While direct electrochemical data is scarce, a reactivity parameter, the "E Parameter," has been reported for this compound. This parameter, derived from kinetics of its reactions with standard nucleophiles, provides a quantitative measure of its electrophilicity.

| Parameter | Value | Reference |

| E Parameter | -6.48 | --INVALID-LINK--[1] |

Proposed Electrochemical Behavior

Based on its established role as an electrophilic reagent, the electrochemical reduction of this compound is the most probable redox process of interest. The N-S bond is expected to be the electroactive site, undergoing reductive cleavage to generate a trifluoromethanethiolate anion (CF3S-) and the saccharin anion. This proposed mechanism is analogous to the chemical reactions where it acts as an electrophile.

Caption: Proposed electrochemical reduction pathway.

Detailed Experimental Protocol: Cyclic Voltammetry

The following is a generalized protocol for the electrochemical characterization of this compound using cyclic voltammetry. This protocol is based on standard procedures for organofluorine compounds.

Materials and Equipment

-

Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.

-

Electrochemical Cell: A three-electrode cell (typically 5-20 mL volume).

-

Working Electrode: Glassy carbon electrode (GCE) is recommended.

-

Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode. A non-aqueous reference electrode (e.g., Ag/AgNO3 in acetonitrile) is preferable to minimize junction potentials.

-

Counter Electrode: Platinum wire or mesh.

-

Solvent: Anhydrous, high-purity acetonitrile or dichloromethane.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4) at a concentration of 0.1 M.

-

Analyte: this compound.

-

Inert Gas: High-purity nitrogen or argon for deoxygenation.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode (GCE) with alumina slurry on a polishing pad, starting with a coarser grit (e.g., 1.0 µm) and finishing with a finer grit (e.g., 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the same electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the electrochemical cell with the three electrodes. Ensure the tip of the reference electrode is close to the working electrode surface.

-

Add the supporting electrolyte solution to the cell.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Record a background cyclic voltammogram of the supporting electrolyte solution to establish the potential window.

-

Add a known concentration of the this compound stock solution to the cell (e.g., to a final concentration of 1 mM).

-

Allow the solution to equilibrate for a few minutes.

-

Record the cyclic voltammogram of the analyte solution. A typical potential range to scan would be from 0 V to -2.5 V vs. SCE, but this should be adjusted based on the background scan.

-

Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).

-

Data Analysis

-

Peak Potentials (Ep): Determine the cathodic (Epc) and anodic (Epa) peak potentials.

-

Peak Currents (Ip): Measure the cathodic (Ipc) and anodic (Ipa) peak currents.

-

Reversibility: Assess the reversibility of the redox process by examining the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (Ipa/Ipc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature, and the peak current ratio should be close to 1.

-

Diffusion Control: Plot the peak current (Ip) versus the square root of the scan rate (ν^1/2). A linear relationship suggests a diffusion-controlled process.